molecular formula C9H11FO B1629813 (3-Ethyl-4-fluorophenyl)methanol CAS No. 1135253-08-5

(3-Ethyl-4-fluorophenyl)methanol

Cat. No. B1629813
M. Wt: 154.18 g/mol
InChI Key: KEBNGPVWQXDDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethyl-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1135253-08-5 . It has a molecular weight of 154.18 and is in liquid form . The IUPAC name for this compound is (3-ethyl-4-fluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for “(3-Ethyl-4-fluorophenyl)methanol” is 1S/C9H11FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-5,11H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3-Ethyl-4-fluorophenyl)methanol” is a liquid . It has a molecular weight of 154.18 .

Scientific Research Applications

Synthetic Methodologies and Catalysis

  • Palladium-Catalyzed C-H Halogenation : Research by Sun et al. (2014) demonstrates the use of palladium catalysis for the synthesis of multi-substituted arenes, highlighting the method's advantages such as milder reaction conditions, higher yields, and better selectivity. This approach could be applicable to the functionalization of (3-Ethyl-4-fluorophenyl)methanol for the synthesis of complex organic molecules (Sun, Sun, & Rao, 2014).

  • Iridium-Catalyzed C-C Coupling : Methanol, as a one-carbon building block, has been utilized in iridium-catalyzed C-C coupling with allenes to produce higher alcohols incorporating all-carbon quaternary centers, as explored by Moran et al. (2011). This showcases the potential of using (3-Ethyl-4-fluorophenyl)methanol in catalytic processes to generate novel compounds (Moran, Preetz, Mesch, & Krische, 2011).

Material Science and Polymer Research

  • Polymer Light-Emitting Diodes (PLEDs) : Research on alcohol-soluble neutral conjugated polymers for electron injection in PLEDs by Huang et al. (2009) indicates the importance of solvent effects on electronic properties and device performance. Such insights could be relevant when incorporating (3-Ethyl-4-fluorophenyl)methanol or its derivatives in the development of new electronic materials (Huang, Zhang, Liu, & Jen, 2009).

Biochemical and Pharmaceutical Applications

  • Molecular Docking and Drug Design : Khan et al. (2022) synthesized and analyzed a compound for dual inhibition of Monoamine Oxidase A and B, incorporating fluorophenyl groups. This suggests potential applications of (3-Ethyl-4-fluorophenyl)methanol in the design and synthesis of bioactive molecules or drugs through computational and synthesis techniques (Khan et al., 2022).

Environmental and Sustainable Chemistry

  • Bio-diesel and Bio-lubricant Production : The study by Bokade and Yadav (2007) on the transesterification of vegetable oil with alcohols for bio-diesel and bio-lubricants production could inform the use of (3-Ethyl-4-fluorophenyl)methanol in renewable energy and sustainable chemistry applications (Bokade & Yadav, 2007).

Safety And Hazards

The safety data sheet (SDS) for “(3-Ethyl-4-fluorophenyl)methanol” indicates that it can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Appropriate protective measures should be taken when handling this compound.

properties

IUPAC Name

(3-ethyl-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBNGPVWQXDDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648123
Record name (3-Ethyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-4-fluorophenyl)methanol

CAS RN

1135253-08-5
Record name (3-Ethyl-4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethyl-4-fluorophenyl)methanol
Reactant of Route 2
(3-Ethyl-4-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Ethyl-4-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Ethyl-4-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Ethyl-4-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Ethyl-4-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.